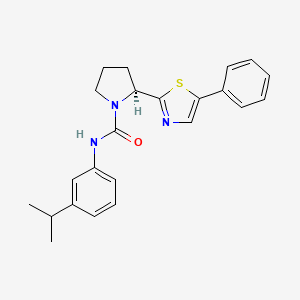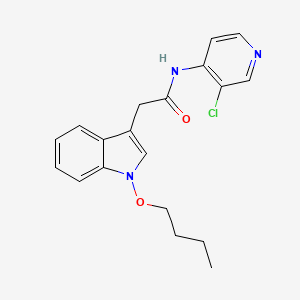
DL-Glutaryl carnitine-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Glutaryl carnitine-13C,d3 is a compound that is labeled with both carbon-13 and deuterium. It is a derivative of DL-Glutaryl carnitine, which is a type of acylcarnitine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and metabolomics, due to its stable isotope labeling .
Méthodes De Préparation
The synthesis of DL-Glutaryl carnitine-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the DL-Glutaryl carnitine molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. Industrial production methods may involve large-scale synthesis using flow injection tandem mass spectrometry for high throughput and precise quantitation .
Analyse Des Réactions Chimiques
DL-Glutaryl carnitine-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
DL-Glutaryl carnitine-13C,d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of labeled atoms in various biochemical pathways.
Biology: It helps in studying the metabolic processes and pathways in living organisms.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development and testing of new pharmaceuticals and in quality control processes .
Mécanisme D'action
The mechanism of action of DL-Glutaryl carnitine-13C,d3 involves its role as a tracer in metabolic studies. The labeled carbon and deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparaison Avec Des Composés Similaires
DL-Glutaryl carnitine-13C,d3 is unique due to its dual labeling with carbon-13 and deuterium. Similar compounds include:
DL-Glutaryl carnitine: The non-labeled version of the compound.
DL-Glutaryl carnitine-13C: Labeled only with carbon-13.
DL-Glutaryl carnitine-d3: Labeled only with deuterium.
The dual labeling of this compound provides more detailed and accurate information in metabolic studies compared to its singly labeled counterparts .
Propriétés
Formule moléculaire |
C12H21NO6 |
|---|---|
Poids moléculaire |
279.31 g/mol |
Nom IUPAC |
5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3 |
Clé InChI |
NXJAXUYOQLTISD-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


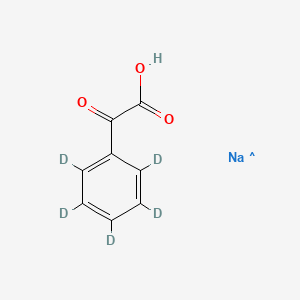
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
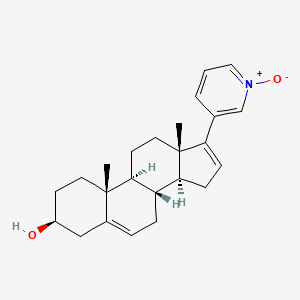



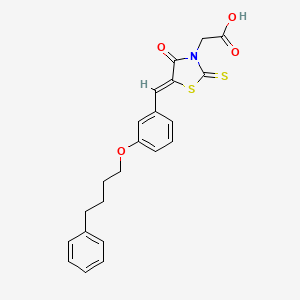


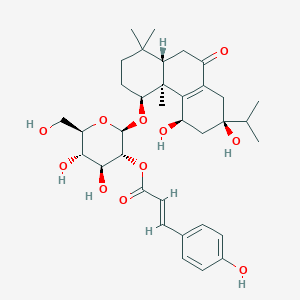

![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
